molecular formula C14H16N2 B13097404 2-Ethyl-5-(4-ethylphenyl)pyrimidine

2-Ethyl-5-(4-ethylphenyl)pyrimidine

Cat. No.: B13097404
M. Wt: 212.29 g/mol
InChI Key: WAARGPIPDRXHBJ-UHFFFAOYSA-N
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Description

2-Ethyl-5-(4-ethylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features an ethyl group at the 2-position and a 4-ethylphenyl group at the 5-position, making it a substituted pyrimidine derivative. Pyrimidines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-(4-ethylphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-Ethyl-5-(4-ethylphenyl)pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: 2-Ethyl-5-(4-ethylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For instance, while 2,4-Diamino-5-phenyl-6-ethylpyrimidine is known for its pharmacological effects, this compound may offer unique advantages in specific applications due to its structural features .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-ethyl-5-(4-ethylphenyl)pyrimidine

InChI

InChI=1S/C14H16N2/c1-3-11-5-7-12(8-6-11)13-9-15-14(4-2)16-10-13/h5-10H,3-4H2,1-2H3

InChI Key

WAARGPIPDRXHBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(N=C2)CC

Origin of Product

United States

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